Neoxanthin

Catalog No.
S627613
CAS No.
14660-91-4
M.F
C40H56O4
M. Wt
600.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neoxanthin

CAS Number

14660-91-4

Product Name

Neoxanthin

IUPAC Name

trans-(1R,3S)-6-[(3E,5E,7E,9E,11E,13E,15Z,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenylidene]-1,5,5-trimethylcyclohexane-1,3-diol

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1

InChI Key

PGYAYSRVSAJXTE-FTLOKQSXSA-N

SMILES

Array

Synonyms

9'-cis-neoxanthin, neoxanthin, neoxanthin, (trans)-isomer

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C

The exact mass of the compound Neoxanthin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls - Supplementary Records. It belongs to the ontological category of neoxanthin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Neoxanthin is a major xanthophyll carotenoid found in the chloroplasts of higher plants and green algae, characterized by a unique allenic bond and a 5,6-epoxide group. It is one of the three most abundant xanthophylls in leaves, alongside lutein and violaxanthin. Functionally, neoxanthin serves as a light-harvesting pigment and is a critical biosynthetic precursor to the plant hormone abscisic acid (ABA), which regulates plant stress responses. Its distinct chemical structure dictates its biological activity and stability profile, making it a specific choice for studies in plant physiology, photobiology, and as a bioactive compound in cell-based assays.

Substituting Neoxanthin with its biosynthetic precursor, violaxanthin, or other common xanthophylls like lutein is often unviable due to critical differences in chemical stability and biological function. Neoxanthin possesses greater thermal stability than other epoxy xanthophylls, including violaxanthin, which is a key consideration for experimental reproducibility and formulation. Furthermore, its allenic bond and 9'-cis configuration are central to its specific role as the primary precursor for abscisic acid (ABA) in most higher plants, a function not shared by lutein or zeaxanthin. In cell-based cancer research, the unique structures of neoxanthin and the related allenic carotenoid fucoxanthin confer significantly higher pro-apoptotic activity compared to a panel of other dietary carotenoids, making the choice of xanthophyll class-critical for achieving desired biological outcomes.

Superior Thermal Stability Compared to Other Epoxy Xanthophylls

In studies of thermal degradation in a virgin olive oil matrix, neoxanthin demonstrated the greatest stability among the epoxy xanthophylls tested. This enhanced stability compared to its direct precursor, violaxanthin, and antheraxanthin is a critical parameter for applications involving heat treatment or long-term storage where degradation to furanoid oxides (neochromes) must be minimized.

Evidence DimensionThermal Stability Rank
Target Compound DataHighest stability
Comparator Or BaselineViolaxanthin and Antheraxanthin (Lower stability)
Quantified DifferenceQualitatively ranked as having the greatest stability among tested epoxy xanthophylls.
ConditionsThermal degradation kinetics measured in a virgin olive oil matrix.

For applications requiring thermal processing or ambient storage, procuring neoxanthin provides greater assurance of compound integrity over its less stable epoxy-containing analogs.

Potent Induction of Apoptosis in Prostate Cancer Cells, Outperforming Other Dietary Carotenoids

Neoxanthin and fucoxanthin, which both possess an allenic bond, were the most effective at reducing cell viability among 15 dietary carotenoids tested on human prostate cancer cells. Treatment of PC-3 cells with 20 µM neoxanthin for 48 hours induced apoptosis in over 30% of the cell population, mediated through the activation of caspase-3. In a separate study, neoxanthin and fucoxanthin exhibited the highest growth inhibition against three prostate cancer cell lines (PC-3, DU 145, LNCaP) compared to β-cryptoxanthin, canthaxanthin, phytoene, and zeaxanthin.

Evidence DimensionApoptotic cells (%)
Target Compound Data>30% at 20 µM
Comparator Or BaselineOther dietary carotenoids (e.g., β-carotene, lutein, lycopene) which showed lower activity in initial screens.
Quantified DifferenceRanked as most intensive viability-reducing agent among 15 carotenoids tested.
ConditionsPC-3 human prostate cancer cells, 48-hour treatment.

For in vitro oncology research targeting apoptosis, neoxanthin provides a specific and potent activity profile that is not interchangeable with more common carotenoids like lutein or zeaxanthin.

Biologically Obligate Precursor for Abscisic Acid (ABA) Synthesis

Neoxanthin is the direct C40 precursor for the synthesis of the essential plant stress hormone abscisic acid (ABA). The key regulatory step in ABA synthesis is the enzymatic cleavage of 9'-cis-neoxanthin by 9-cis-epoxycarotenoid dioxygenase (NCED). While some research suggests violaxanthin can also serve as a precursor, evidence indicates that 9'-cis-neoxanthin is the major physiological substrate in higher plants. This function is highly specific and is not performed by other common leaf xanthophylls such as lutein.

Evidence DimensionBiosynthetic Role
Target Compound DataMajor direct precursor to Abscisic Acid (ABA)
Comparator Or BaselineLutein, Zeaxanthin (Not ABA precursors)
Quantified DifferenceQualitative functional difference: Neoxanthin is required for the primary ABA synthesis pathway.
ConditionsEndogenous phytohormone biosynthesis in higher plants.

For researchers studying plant stress responses or ABA biosynthesis, using purified neoxanthin is essential for substrate-feeding experiments and in vitro enzymatic assays, as common substitutes lack the necessary structure.

Oncology Research: Investigating Apoptosis in Prostate Cancer Models

Based on its demonstrated ability to induce apoptosis in prostate cancer cell lines more effectively than other common dietary carotenoids, neoxanthin is the appropriate choice for studies aiming to screen for or characterize pro-apoptotic compounds within the xanthophyll class.

Plant Science: In Vitro Assays of Abscisic Acid (ABA) Biosynthesis

As the primary endogenous precursor to ABA, purified neoxanthin is the required substrate for in vitro reconstitution assays of the ABA biosynthetic pathway or for characterizing the activity of 9-cis-epoxycarotenoid dioxygenase (NCED) enzymes.

Nutraceutical and Food Additive Formulation: High-Stability Xanthophyll Applications

Given its superior thermal stability compared to its direct precursor violaxanthin, neoxanthin is a more robust choice for formulations or food matrices that undergo heat treatment, ensuring higher retention of the active compound.

XLogP3

8.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

600.41786026 Da

Monoisotopic Mass

600.41786026 Da

Heavy Atom Count

44

UNII

KK8M5T48AI

Wikipedia

Neoxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 08-15-2023

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